![molecular formula C10H8N2 B3041792 2-methyl-1H-indole-5-carbonitrile CAS No. 36798-24-0](/img/structure/B3041792.png)
2-methyl-1H-indole-5-carbonitrile
Overview
Description
2-Methyl-1H-indole-5-carbonitrile is a chemical compound with the CAS Number: 36798-24-0 . It has a molecular weight of 156.19 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound and similar compounds has been the subject of various studies . For instance, one approach involves the use of the Suzuki cross-coupling reaction, which produces biaryls . Another method involves the Sonogashira cross-coupling reaction with various substitutions using electron donor groups and electron-withdrawing groups on the aromatic ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H8N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,1H3 .Chemical Reactions Analysis
Indole derivatives, including this compound, have been used in various chemical reactions . For example, the Sonogashira cross-coupling reaction was run with various substitutions using electron donor groups and electron-withdrawing groups on the aromatic ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
Scalable Synthesis : A practical and convergent synthesis of 2-methyl-1H-indole-5-carbonitrile was developed, starting from 4-nitro-3-(trifluoromethyl)phenol. This method includes a telescoped procedure and a Nenitzescu reaction, demonstrating its utility in large-scale applications (Boros, Kaldor, & Turnbull, 2011).
Nucleophilic Reactivities : The nucleophilicity of various indole compounds, including 5-cyanoindole, has been studied, providing insights into their chemical reactivity and potential applications in chemical synthesis (Lakhdar et al., 2006).
Application in Medicinal Chemistry
Progesterone Receptor Modulators : Research has been conducted on the design and synthesis of new progesterone receptor modulators using 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile class of compounds, which includes derivatives of this compound. These modulators have potential applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
Anticancer and Anti-inflammatory Properties : Novel series of compounds containing the indole-5-carbonitrile moiety have been synthesized and evaluated for anticancer potential against breast cancer cell lines. Some of these compounds showed promising cytotoxicity and potential for anti-inflammatory activity, highlighting their therapeutic potential (Bhale et al., 2022).
Crystallographic Studies
- Molecular Structure Analysis : Crystallographic studies have been conducted on various indole-carbonitrile derivatives. These studies provide detailed insights into their molecular structures, which is crucial for understanding their reactivity and potential applications in drug design and other fields (Ge et al., 2011).
Application in Material Science
- Fluorescence Properties : Some indole-carbonitrile derivatives have been found to exhibit fluorescence properties, which could have applications in material science, especially in the development of fluorescent materials and sensors (Zalte et al., 2020).
Mechanism of Action
Target of Action
2-Methyl-1H-indole-5-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Future Directions
properties
IUPAC Name |
2-methyl-1H-indole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKJYCITKPSXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299475 | |
Record name | 2-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36798-24-0 | |
Record name | 2-Methyl-1H-indole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36798-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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